5-(4-chlorophenyl)-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-CHLOROPHENYL)-3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a chlorophenyl group, a hydroxy group, a propoxybenzoyl group, and a morpholinylpropyl group
Preparation Methods
The synthesis of 5-(4-CHLOROPHENYL)-3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, including the formation of intermediate compounds and the use of specific reaction conditions. The synthetic route typically starts with the preparation of the chlorophenyl and propoxybenzoyl intermediates, followed by their coupling with the morpholinylpropyl group under controlled conditions. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the propoxybenzoyl moiety can be reduced to alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .
Scientific Research Applications
5-(4-CHLOROPHENYL)-3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of functional groups like the hydroxy and carbonyl groups allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity and pathways.
Comparison with Similar Compounds
Similar compounds to 5-(4-CHLOROPHENYL)-3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE include other pyrrolidone derivatives and compounds with similar functional groups. These compounds may share some chemical properties but differ in their specific activities and applications. The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C28H33ClN2O5 |
---|---|
Molecular Weight |
513.0 g/mol |
IUPAC Name |
(4E)-5-(4-chlorophenyl)-4-[hydroxy-(3-methyl-4-propoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H33ClN2O5/c1-3-15-36-23-10-7-21(18-19(23)2)26(32)24-25(20-5-8-22(29)9-6-20)31(28(34)27(24)33)12-4-11-30-13-16-35-17-14-30/h5-10,18,25,32H,3-4,11-17H2,1-2H3/b26-24+ |
InChI Key |
MZTWSOANBWJENX-SHHOIMCASA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)Cl)/O)C |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)Cl)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.